molecular formula C14H17FO3 B1325917 Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate CAS No. 898752-58-4

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate

Cat. No. B1325917
M. Wt: 252.28 g/mol
InChI Key: UBLNNBSPGUQXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate, also known as 5-Fluoro-4-methyl-2-oxo-pentanoic acid ethyl ester, is a synthetic compound that has been studied for its potential applications in the fields of medicine and chemical research. It is a versatile compound that has been used to study the properties of organic compounds, to synthesize new compounds, and to develop pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate and similar compounds are often used in the synthesis of fluorinated compounds. For instance, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a related compound, was synthesized using a method that involves masking and regeneration of double bonds through various chemical reactions (Kiely, 1991).

  • Chemical Transformations and Isomerisation : These compounds also play a role in chemical transformations and isomerization. For example, mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, similar in structure to Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate, have been transformed into target compounds through efficient Z/E photoisomerisation followed by acid-catalysed cyclisation (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Biological and Medicinal Research

  • Antibacterial Activity : A series of compounds including 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids, which are structurally related to Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate, have shown promising in vitro and in vivo antibacterial activity, indicating the potential medical applications of such fluorinated compounds (Hagen, Domagala, Heifetz, & Johnson, 1991).

  • Neurological Research : In neurological research, derivatives of fluorinated compounds like Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate have been used as molecular imaging probes. For example, a compound was used to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).

Crystal Structure and Molecular Analysis

  • Crystallography and Molecular Structure : The crystal structures and molecular interactions of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, have been studied to understand the hydrogen bond formations in the crystal packing (Yeong, Chia, Quah, & Tan, 2018).

properties

IUPAC Name

ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-3-18-14(17)6-4-5-13(16)11-8-7-10(2)12(15)9-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLNNBSPGUQXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645592
Record name Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate

CAS RN

898752-58-4
Record name Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.